
CHR-6494 TFA: A Comparative Analysis of
Kinase Selectivity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CHR-6494 TFA

Cat. No.: B2522834 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor CHR-6494 TFA, focusing on

its selectivity for its primary target, Haspin kinase, and its cross-reactivity with other kinases.

The information presented herein is intended to assist researchers in evaluating the suitability

of CHR-6494 TFA for their specific experimental needs and to provide a framework for

understanding its potential on- and off-target effects.

Introduction to CHR-6494 TFA
CHR-6494 TFA is a potent, cell-permeable inhibitor of Haspin (Histone H3 associated protein

kinase), a serine/threonine kinase that plays a crucial role in regulating mitosis.[1] Haspin's

primary known substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph). This

phosphorylation event is essential for the proper alignment of chromosomes during cell

division. Inhibition of Haspin by CHR-6494 leads to a reduction in H3T3ph levels, resulting in

mitotic catastrophe, characterized by metaphase misalignment, spindle abnormalities, and

ultimately, apoptosis in cancer cells.[2] CHR-6494 has demonstrated anti-proliferative effects

across various cancer cell lines, including cervical, colon, and breast cancer.

Kinase Selectivity Profile of CHR-6494 TFA
The selectivity of a kinase inhibitor is a critical factor in its utility as a research tool and its

potential as a therapeutic agent. High selectivity minimizes off-target effects, leading to more

precise experimental outcomes and potentially fewer side effects in a clinical setting.
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CHR-6494 TFA is a highly potent inhibitor of Haspin kinase, with a reported half-maximal

inhibitory concentration (IC50) of 2 nM.[3][4] To assess its selectivity, CHR-6494 has been

profiled against a panel of other kinases. While a comprehensive public kinome scan is not

readily available, data from a screen against 27 kinases indicates a degree of cross-reactivity

with some kinases, particularly at higher concentrations.

The following table summarizes the known inhibitory activity of CHR-6494 TFA against its

primary target and selected off-target kinases.

Kinase Target IC50 (nM) % Inhibition at 100 nM

Haspin 2
Not specified, but expected to

be >95%

TrkA Not specified 58%

GSK-3β Not specified 48%

PIM1 Not specified 36%

Cdk1/B Not specified 34%

Cdk2/A Not specified 33%

Data sourced from a product description by a commercial supplier.[1]

This data suggests that while CHR-6494 is highly potent against Haspin, it exhibits moderate

inhibitory activity against several other kinases at a concentration of 100 nM. This

concentration is significantly higher than its IC50 for Haspin, suggesting a window for selective

inhibition in experimental settings. However, researchers should be mindful of these potential

off-target effects, especially when using CHR-6494 at higher concentrations.

Experimental Protocols
To provide a comprehensive understanding of how the kinase selectivity of CHR-6494 TFA is

determined, a representative experimental protocol for an in vitro kinase inhibition assay is

detailed below. This protocol is based on standard methodologies used in the field.
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In Vitro Kinase Inhibition Assay (Radiometric Filter
Binding Assay)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by the

kinase.

Materials:

Recombinant human Haspin kinase

Histone H3 peptide (or other suitable substrate)

CHR-6494 TFA (dissolved in DMSO)

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM

EDTA)

[γ-³²P]ATP

ATP

96-well filter plates

Phosphoric acid solution

Scintillation fluid

Microplate scintillation counter

Procedure:

Compound Preparation: Prepare a serial dilution of CHR-6494 TFA in DMSO. A typical

starting concentration range would be from 1 µM down to picomolar concentrations.

Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, recombinant Haspin

kinase, and the histone H3 peptide substrate.
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Inhibitor Addition: Add the diluted CHR-6494 TFA or DMSO (vehicle control) to the

appropriate wells.

Initiation of Reaction: Start the kinase reaction by adding a mixture of [γ-³²P]ATP and

unlabeled ATP to each well. The final ATP concentration should be close to the Km of the

kinase for ATP to ensure accurate IC50 determination.

Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60

minutes), ensuring the reaction remains in the linear range.

Reaction Termination and Substrate Capture: Stop the reaction by adding phosphoric acid.

Transfer the reaction mixture to a 96-well filter plate, which will bind the phosphorylated

substrate.

Washing: Wash the filter plate multiple times with phosphoric acid solution to remove

unincorporated [γ-³²P]ATP.

Detection: After drying the filter plate, add scintillation fluid to each well and measure the

radioactivity using a microplate scintillation counter.

Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the

percent inhibition for each concentration of CHR-6494 TFA compared to the vehicle control.

Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of CHR-6494 and the workflow for assessing its

selectivity, the following diagrams are provided.
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Caption: Haspin Kinase Signaling Pathway and Point of Inhibition by CHR-6494 TFA.
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Caption: Experimental Workflow for Determining Kinase Inhibitor Selectivity.

Conclusion
CHR-6494 TFA is a highly potent inhibitor of Haspin kinase, making it a valuable tool for

studying the roles of Haspin in mitosis and other cellular processes. While it exhibits high

selectivity for its primary target, researchers should consider its potential for off-target inhibition
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of kinases such as TrkA, GSK-3β, PIM1, and specific CDKs, especially at concentrations

significantly above its Haspin IC50. Careful dose-response studies and consideration of the

cellular context are recommended to ensure the specific inhibition of Haspin in experimental

systems. This guide provides a foundation for the informed use of CHR-6494 TFA and

encourages further investigation into its comprehensive selectivity profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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